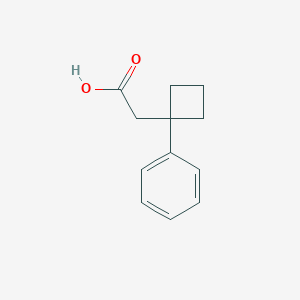

2-(1-Phenylcyclobutyl)acetic acid

Description

BenchChem offers high-quality 2-(1-Phenylcyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Phenylcyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11(14)9-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFGXARPBQMJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700060 | |

| Record name | (1-Phenylcyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-17-4 | |

| Record name | (1-Phenylcyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Phenylcyclobutyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1-phenylcyclobutyl)acetic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the core chemical principles, compare various synthetic strategies, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important intermediate.

Introduction and Strategic Importance

2-(1-Phenylcyclobutyl)acetic acid is a substituted acetic acid derivative featuring a unique phenylcyclobutyl moiety. This structural motif is of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. Its utility is noted in the development of novel inhibitors, such as those targeting Diacylglycerol O-acyltransferase 1 (DGAT-1), which are relevant in metabolic disease research[1]. The synthesis of this compound, therefore, requires robust, scalable, and well-understood chemical methodologies. This guide will focus on the most practical and efficient routes for its preparation.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to 2-(1-phenylcyclobutyl)acetic acid reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the Cα-Cβ bond of the acetic acid side chain, suggesting a homologation approach, or at the carboxyl group, pointing towards the hydrolysis of a nitrile precursor.

Caption: Retrosynthetic analysis of 2-(1-phenylcyclobutyl)acetic acid.

This analysis highlights three primary strategies that will be discussed in detail:

-

Strategy A: The Nitrile Hydrolysis Pathway. This is arguably the most direct and widely utilized route, involving the synthesis and subsequent hydrolysis of 1-phenylcyclobutanecarbonitrile.

-

Strategy B: The Arndt-Eistert Homologation Pathway. A classic method for one-carbon chain extension of a carboxylic acid.

-

Strategy C: The Malonic Ester Synthesis Pathway. A versatile method for preparing substituted acetic acids.

Pathway I: The Nitrile Hydrolysis Route (Primary Recommended Pathway)

This two-step pathway is often the most efficient in terms of yield and operational simplicity. It begins with the formation of the key intermediate, 1-phenylcyclobutanecarbonitrile, followed by its vigorous hydrolysis to the target carboxylic acid.

Caption: The Nitrile Hydrolysis Pathway.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The formation of the cyclobutane ring is achieved via a tandem alkylation of phenylacetonitrile with a 1,3-dihalopropane, typically 1,3-dibromopropane.

Causality Behind Experimental Choices:

-

Base and Solvent: The reaction requires a strong base to deprotonate the α-carbon of phenylacetonitrile, creating a resonance-stabilized carbanion. While sodium amide or sodium ethoxide can be used, a concentrated aqueous solution of sodium hydroxide in DMSO is highly effective and common in industrial settings[2]. DMSO, a polar aprotic solvent, enhances the nucleophilicity of the carbanion.

-

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, is crucial for reactions involving an aqueous phase (NaOH solution) and an organic phase (reactants in DMSO). The PTC facilitates the transport of the hydroxide anion into the organic phase to generate the nucleophile in situ, dramatically accelerating the reaction rate[3].

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, though acidic hydrolysis is often preferred for its straightforward workup.

Causality Behind Experimental Choices:

-

Acidic Hydrolysis: Heating the nitrile in a strong aqueous acid, such as sulfuric or hydrochloric acid, is a robust method. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium salt[2]. This method is often high-yielding.

-

Basic Hydrolysis: Alternatively, heating with a strong base like NaOH or KOH will produce the carboxylate salt, which must then be neutralized in a separate acidic workup step to yield the final product. While effective, this adds a step to the procedure[4][5].

Experimental Protocol: Nitrile Hydrolysis Pathway

Part A: Synthesis of 1-Phenylcyclobutanecarbonitrile[6]

-

Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of DMSO, 120 g of 50% aqueous sodium hydroxide, 117.15 g (1.0 mole) of phenylacetonitrile, and 2.3 g (0.01 mole) of benzyltriethylammonium chloride.

-

Addition: Begin stirring and add 201.9 g (1.0 mole) of 1,3-dibromopropane dropwise over 90-120 minutes. Maintain the internal temperature between 30-35°C using a water bath for cooling as the reaction is exothermic.

-

Reaction: After the addition is complete, continue stirring at 35°C for 3 hours.

-

Workup: Cool the mixture to 20°C and add 1 L of water and 250 mL of toluene. Stir for 15 minutes. Separate the layers. Extract the aqueous layer with an additional 100 mL of toluene.

-

Purification: Combine the organic layers, wash with 2 x 200 mL of water, and then with 200 mL of brine. Dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 1-phenylcyclobutanecarbonitrile.

Part B: Hydrolysis to 2-(1-Phenylcyclobutyl)acetic acid

-

Setup: In a flask equipped with a reflux condenser and stirrer, combine 157.2 g (1.0 mole) of 1-phenylcyclobutanecarbonitrile with 500 mL of 70% aqueous sulfuric acid.

-

Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully over 1 kg of crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to pH paper. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2-(1-phenylcyclobutyl)acetic acid.

| Parameter | Value | Reference |

| Intermediate | 1-Phenylcyclobutanecarbonitrile | [6] |

| CAS Number | 14377-68-5 | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Typical Yield (Step 1) | 75-85% | [2] |

| Final Product | 2-(1-Phenylcyclobutyl)acetic acid | [7] |

| CAS Number | 7306-17-4 | [7] |

| Molecular Weight | 190.24 g/mol | - |

| Typical Yield (Step 2) | >90% | [2] |

Pathway II: Arndt-Eistert Homologation

This classic pathway provides a method for the one-carbon extension (homologation) of a carboxylic acid. It would begin with 1-phenylcyclobutanecarboxylic acid, which itself can be synthesized via hydrolysis of the same nitrile intermediate discussed in Pathway I.

The core of this synthesis is the Wolff Rearrangement of an α-diazoketone intermediate.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7306-17-4|2-(1-Phenylcyclobutyl)acetic acid|BLD Pharm [bldpharm.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Phenylcyclobutyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(1-Phenylcyclobutyl)acetic acid, a derivative of phenylacetic acid, presents a unique structural motif with a cyclobutyl ring adjacent to a phenyl group. This structural feature is of significant interest in medicinal chemistry and drug development, as the introduction of rigid, non-planar carbocyclic rings can profoundly influence a molecule's pharmacological and pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for its potential application in areas such as lead optimization, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1-Phenylcyclobutyl)acetic acid, coupled with detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement.

Chemical Structure:

Figure 1: 2D Chemical Structure of 2-(1-Phenylcyclobutyl)acetic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(1-Phenylcyclobutyl)acetic acid | N/A |

| CAS Number | 7306-17-4 | [1] |

| Molecular Formula | C12H14O2 | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Canonical SMILES | C1CC(C1)(CC(=O)O)C2=CC=CC=C2 | N/A |

Core Physicochemical Properties

The physical state, solubility, and acidity of a compound are critical determinants of its behavior in biological and chemical systems.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | 75-76 °C | Experimental | [1] |

| Boiling Point | 343.7 ± 11.0 °C | Predicted | [1] |

| Density | 1.147 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 4.72 ± 0.10 | Predicted | [1] |

| Solubility | Data not available | N/A | N/A |

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice forces. A sharp melting range, as observed for 2-(1-Phenylcyclobutyl)acetic acid (75-76 °C), is often indicative of high purity.[1]

The capillary method remains a cornerstone for accurate melting point determination due to its simplicity and the small sample quantity required.

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Packing: Compact the sample at the sealed bottom of the tube by tapping or by dropping it through a long glass tube.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (completion of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Causality in Experimental Design: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can lead to a temperature lag between the heating block, the thermometer, and the sample, resulting in an erroneously broad and elevated melting range.

Figure 2: Workflow for Capillary Melting Point Determination.

Solubility: The Key to Bioavailability and Formulation

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of 2-(1-Phenylcyclobutyl)acetic acid to a flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Causality in Experimental Design: Using an excess of the solid ensures that the solution becomes saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent. The choice of the analytical method for quantification must be validated for linearity, accuracy, and precision in the relevant concentration range.

pKa: Understanding Ionization and its Impact

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like 2-(1-Phenylcyclobutyl)acetic acid, the pKa value dictates the extent of ionization at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as the ionized and non-ionized forms of a drug have different membrane permeability and receptor binding characteristics. The predicted pKa of 4.72 suggests it is a weak acid, similar to many other carboxylic acid-containing drugs.[1]

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of 2-(1-Phenylcyclobutyl)acetic acid in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the pH versus the volume of base added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of base added is half of that required to reach the equivalence point).

-

Causality in Experimental Design: The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration. The ionic strength of the solution should be kept constant, often by adding a neutral salt like KCl, as it can influence the pKa value.

Figure 3: Logical Flow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific experimental spectra for 2-(1-Phenylcyclobutyl)acetic acid are not publicly available, this section outlines the expected spectral features based on its structure and provides general protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, between 10-13 ppm. This signal is exchangeable with D₂O.

-

Aromatic Protons (Phenyl Ring): A multiplet in the region of 7.2-7.5 ppm, integrating to 5 protons.

-

Methylene Protons (-CH₂-COOH): A singlet or a multiplet (depending on chirality and conformational rigidity) around 2.2-2.6 ppm, integrating to 2 protons.

-

Cyclobutyl Protons: A complex series of multiplets in the aliphatic region, likely between 1.5-2.5 ppm, integrating to 6 protons.

-

Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.

-

Aromatic Carbons (Phenyl Ring): Multiple signals between 125-145 ppm. The quaternary carbon attached to the cyclobutyl ring will likely be a weaker signal.

-

Methylene Carbon (-CH₂-COOH): A signal around 40-50 ppm.

-

Quaternary Carbon (in Cyclobutyl Ring): A signal in the aliphatic region, likely around 40-50 ppm.

-

Cyclobutyl Carbons: Signals in the aliphatic region, typically between 20-40 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns would be expected. Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 145 is likely. Cleavage of the bond between the cyclobutyl ring and the acetic acid moiety could also occur. The phenylcyclobutyl cation would be a prominent fragment.

-

Sample Introduction: Dissolve the sample in a volatile organic solvent and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Due to the presence of the phenyl group, 2-(1-Phenylcyclobutyl)acetic acid is expected to exhibit UV absorption. The primary absorption bands for a benzene ring are typically around 204 nm and 256 nm. The carboxylic acid group itself has a weak n→π* transition around 200-210 nm.

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(1-Phenylcyclobutyl)acetic acid, integrating known data with predictive insights and established experimental methodologies. While a complete experimental characterization of this molecule is not yet publicly available, the provided protocols and expected data serve as a robust framework for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are essential first steps in unlocking the potential of 2-(1-Phenylcyclobutyl)acetic acid and its derivatives in the pursuit of new therapeutic agents. The self-validating nature of the described protocols ensures that any future experimental work will yield reliable and accurate data, contributing to the broader scientific understanding of this promising chemical entity.

References

Sources

A Comprehensive Technical Guide to 2-(1-Phenylcyclobutyl)acetic acid

Introduction

2-(1-Phenylcyclobutyl)acetic acid, identified by the CAS number 7306-17-4 , is a significant organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. Its distinct molecular structure, which incorporates a phenyl-substituted cyclobutane ring linked to an acetic acid group, renders it a valuable building block for the creation of complex molecules with potential therapeutic value. The phenylacetic acid scaffold and its derivatives are integral to a multitude of drugs, including anti-inflammatory agents and treatments for neurological conditions. This in-depth guide offers a thorough examination of 2-(1-Phenylcyclobutyl)acetic acid, detailing its physicochemical properties, a comprehensive synthetic pathway, its potential applications in the realm of drug development, and robust analytical methods for its characterization. The information contained herein is designed to provide researchers and professionals in the pharmaceutical sector with the essential knowledge needed to effectively employ this compound in their research and development activities.

Physicochemical Properties

A detailed understanding of the physicochemical characteristics of 2-(1-Phenylcyclobutyl)acetic acid is crucial for its appropriate handling, storage, and use in synthetic chemistry. The table below provides a summary of its key properties.

| Property | Value | Source |

| CAS Number | 7306-17-4 | |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| Appearance | White to off-white solid | General chemical properties |

| Storage | Sealed in dry, 2-8°C | |

| SMILES | O=C(O)CC1(C2=CC=CC=C2)CCC1 |

Synthesis of 2-(1-Phenylcyclobutyl)acetic acid

The synthesis of 2-(1-Phenylcyclobutyl)acetic acid can be achieved through several synthetic routes. A prevalent and efficient method utilizes a substituted cyclobutanecarbonitrile as a pivotal intermediate. The following protocol describes a viable and effective multi-step synthesis.

Experimental Protocol: Synthesis of 2-(1-Phenylcyclobutyl)acetic acid

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetonitrile (1 equivalent) in dry tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Slowly add 1,3-dibromopropane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to ambient temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure 1-phenylcyclobutanecarbonitrile.

Causality behind experimental choices: The use of a potent base like sodium hydride is essential for the abstraction of the acidic benzylic proton from phenylacetonitrile, which generates a resonance-stabilized carbanion. This nucleophile then participates in a cyclization reaction with 1,3-dibromopropane to construct the cyclobutane ring. THF is an ideal solvent for this reaction due to its ability to solvate the sodium cation and its suitable boiling point for reflux conditions.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to 2-(1-Phenylcyclobutyl)acetic acid

-

Combine 1-phenylcyclobutanecarbonitrile (1 equivalent) and a 20% aqueous solution of sodium hydroxide (NaOH) in ethanol.

-

Heat the mixture to reflux for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling the reaction mixture to room temperature, acidify it to a pH of 2-3 using concentrated hydrochloric acid (HCl).

-

Extract the acidified mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to afford 2-(1-Phenylcyclobutyl)acetic acid.

-

If necessary, the final product can be further purified by recrystallization.

Causality behind experimental choices: The conversion of a nitrile to a carboxylic acid is a fundamental organic transformation that can be performed under either acidic or basic conditions. Basic hydrolysis is frequently chosen due to its typically cleaner reaction profile and more straightforward work-up procedure. The initial product is the sodium salt of the carboxylic acid, which is subsequently protonated by the addition of a strong acid to yield the desired product.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(1-Phenylcyclobutyl)acetic acid.

Applications in Drug Development

2-(1-Phenylcyclobutyl)acetic acid is a valuable building block for the synthesis of more intricate active pharmaceutical ingredients (APIs). The phenylacetic acid moiety is a prevalent scaffold in medicinal chemistry, and the inclusion of a cyclobutyl group can bestow distinct pharmacological characteristics, such as enhanced metabolic stability, increased binding affinity to target proteins, and modified pharmacokinetic profiles.

While specific drugs that contain the 2-(1-phenylcyclobutyl)acetic acid core are not extensively documented in publicly accessible literature, its structural elements are found in various classes of therapeutic agents. For example, derivatives of phenylacetic acid are present in non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and anti-cancer medications. The cyclobutyl ring, being a rigid and compact structure, can serve as a lipophilic spacer or a conformational constraint, which can be beneficial in drug design.

Hypothetical Integration into a Drug Synthesis Pathway

The diagram below illustrates a hypothetical pathway where 2-(1-Phenylcyclobutyl)acetic acid is used as an intermediate in the synthesis of a potential drug candidate.

Caption: Hypothetical pathway for utilizing the target compound in API synthesis.

Analytical Characterization

The use of robust analytical methods is imperative for confirming the identity, purity, and overall quality of 2-(1-Phenylcyclobutyl)acetic acid. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two potent techniques for its characterization.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a highly versatile technique for evaluating the purity of 2-(1-Phenylcyclobutyl)acetic acid and for tracking the progress of reactions during its synthesis.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

Gradient: Begin with 30% B, increase to 90% B over 15 minutes, maintain for 5 minutes, and then re-equilibrate to the initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample should be dissolved in the initial mobile phase composition.

Self-validating system: The implementation of a gradient elution ensures that both the starting materials and the product, which possess different polarities, can be effectively separated and quantified. The addition of TFA to the mobile phase serves to protonate the carboxylic acid, resulting in sharper peaks and improved chromatographic resolution. A C18 column is a standard and reliable choice for the separation of moderately nonpolar compounds such as 2-(1-Phenylcyclobutyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of 2-(1-Phenylcyclobutyl)acetic acid.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is anticipated to display characteristic signals corresponding to the phenyl protons (in the aromatic region, approximately 7.2-7.4 ppm), the methylene protons of the acetic acid moiety (a singlet around 2.5-2.8 ppm), and the protons of the cyclobutyl ring (multiplets in the aliphatic region, approximately 1.8-2.5 ppm). The integration of these signals will be proportional to the number of protons in each respective chemical environment.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the carboxylic acid (in the range of 175-180 ppm), signals for the aromatic carbons of the phenyl group (between 125-145 ppm), a signal for the quaternary carbon of the cyclobutane ring that is bonded to the phenyl group, and signals for the other aliphatic carbons of the cyclobutyl ring and the acetic acid methylene group.

Conclusion

2-(1-Phenylcyclobutyl)acetic acid is a highly valuable and versatile intermediate in the field of organic synthesis, with particular importance in the pharmaceutical industry. Its distinctive structural characteristics offer a strong foundation for the creation of novel therapeutic agents. This guide has provided a detailed overview of its properties, a comprehensive synthetic protocol, its potential applications in drug development, and robust analytical methods for its characterization. By utilizing the information presented in this guide, researchers and drug development professionals can effectively leverage this compound to propel their scientific and therapeutic innovations.

References

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. URL: [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. URL: [Link]

- US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents. Google Patents.

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - NIH. National Institutes of Health. URL: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. MDPI. URL: [Link]

-

Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide - TSI Journals. TSI Journals. URL: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. URL: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Jetir.Org. URL: [Link]

-

Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl - MDPI. MDPI. URL: [Link]

-

NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. YouTube. URL: [Link]

-

2-[1-(Mercaptomethyl)Cyclopropyl]Acetic Acid: A Key Pharmaceutical Intermediate for Montelukast Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. Chemical Methodologies. URL: [Link]

-

Organic chemistry practical course. URL: [Link]

-

Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed. PubMed. URL: [Link]

- CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents. Google Patents.

-

Techniques for Monitoring Quality of Glacial Acetic Acid - Patsnap Eureka. Patsnap. URL: [Link]

-

Phenylacetic acid - Wikipedia. Wikipedia. URL: [Link]

-

Analytical Methods for Organic Acids - Shimadzu. Shimadzu. URL: [Link]

-

Acetic acid HPLC results. (A) Identification of acetic acid using... - ResearchGate. ResearchGate. URL: [Link]

-

Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed. PubMed. URL: [Link]

- US4128572A - Process for preparing phenylacetic acid - Google Patents. Google Patents.

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. URL: [Link]

-

Process for preparing phenylacetic acid - Justia Patents. Justia Patents. URL: [Link]

-

Analysis of Organic Acids in Aqueous Samples Application | Agilent. Agilent. URL: [Link]

-

Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. URL: [Link]

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. ACS Publications. URL: [Link]

- CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents. Google Patents.

- US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents. Google Patents.

-

Acetic Acid - SIELC Technologies. SIELC Technologies. URL: [Link]

-

(12) United States Patent - Googleapis.com. Google APIs. URL: [Link]

-

Acetic acid by gas chromatography. Chromatography Forum. URL: [Link]

-

Glacial Acetic Acid in High-Performance Liquid Chromatography (HPLC) - Patsnap Eureka. Patsnap. URL: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). HMDB. URL: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. URL: [Link]

-

bmse000220 Phenylacetic Acid at BMRB. BMRB. URL: [Link]

-

1H NMR (CDCl3, 300 MHz) of phenylacetic acid - ResearchGate. ResearchGate. URL: [Link]

The Biological Frontier of 2-(1-Phenylcyclobutyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical research, the vastness of chemical space presents both a challenge and an immense opportunity. Countless molecules with therapeutic potential remain uncharacterized. This guide ventures into such territory to explore the biological activity of 2-(1-Phenylcyclobutyl)acetic acid. It is critical to state at the outset that, as of the date of this publication, direct experimental studies on the biological effects of this specific molecule are not present in the public scientific literature.

Therefore, this technical guide adopts a predictive and inferential approach, grounded in established principles of medicinal chemistry and pharmacology. By examining the structure-activity relationships (SAR) of closely related analogs, particularly other phenylacetic acid derivatives, we can construct a scientifically robust hypothesis regarding the potential biological activities and mechanisms of action of 2-(1-Phenylcyclobutyl)acetic acid. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a compelling rationale and a practical framework for initiating the investigation of this promising, yet uncharted, molecule.

Molecular Profile of 2-(1-Phenylcyclobutyl)acetic Acid

2-(1-Phenylcyclobutyl)acetic acid is a carboxylic acid featuring a phenyl group and an acetic acid moiety attached to a central cyclobutane ring.

Chemical Structure:

-

IUPAC Name: 2-(1-Phenylcyclobutyl)acetic acid

-

CAS Number: 7306-17-4[1]

-

Molecular Formula: C₁₂H₁₄O₂

-

Molecular Weight: 190.24 g/mol [2]

The molecule's structure is notable for the cyclobutyl ring, which imparts a degree of conformational rigidity compared to acyclic analogs. The phenyl and carboxylic acid groups are key pharmacophores that are common in a wide range of biologically active compounds.

Inferred Biological Activity: An Anti-inflammatory Candidate

The structural motif of phenylacetic acid is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The primary mechanism of action for the majority of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

The Cyclooxygenase (COX) Pathway: The Likely Target

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4]. Phenylacetic acid derivatives have a well-documented history of interacting with this pathway[5][6].

Based on the structural similarities to known anti-inflammatory agents, it is highly probable that 2-(1-Phenylcyclobutyl)acetic acid exhibits inhibitory activity against COX enzymes. The presence of the carboxylic acid is crucial for this activity, as it typically interacts with a key arginine residue in the active site of the COX enzyme.

Caption: Hypothesized mechanism of action for 2-(1-Phenylcyclobutyl)acetic acid via inhibition of the COX pathway.

Structure-Activity Relationship (SAR) Insights

Studies on related compounds, such as [(cycloalkylmethyl)phenyl]acetic acids, have demonstrated potent anti-inflammatory and analgesic activities. For instance, derivatives with cyclopentyl and cyclohexyl rings have shown significant efficacy in carrageenan-induced edema tests, a classic model for acute inflammation[3]. This suggests that the presence of a cycloalkyl moiety is compatible with, and potentially beneficial for, anti-inflammatory activity within this class of compounds. The cyclobutyl ring in 2-(1-Phenylcyclobutyl)acetic acid is therefore an intriguing feature that warrants investigation.

Proposed Experimental Workflow for Biological Characterization

To validate the hypothesized biological activity of 2-(1-Phenylcyclobutyl)acetic acid, a systematic experimental approach is necessary. The following workflow outlines the key in vitro and in vivo assays that would provide a comprehensive biological profile of the compound.

Caption: Proposed experimental workflow for characterizing the biological activity of 2-(1-Phenylcyclobutyl)acetic acid.

Detailed Experimental Protocols

Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

While several chemical suppliers list 2-(1-Phenylcyclobutyl)acetic acid[1][7], for research purposes, a scalable synthesis may be required. A plausible synthetic route could involve the Suzuki coupling of a boronic acid with an alkyl halide, a method that has been successfully applied to the synthesis of other phenylacetic acid derivatives[2].

In Vitro Anti-inflammatory Assays

-

Objective: To determine the inhibitory potency (IC₅₀) of 2-(1-Phenylcyclobutyl)acetic acid against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a stock solution of 2-(1-Phenylcyclobutyl)acetic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin F2α (for COX-1) and prostaglandin E2 (for COX-2) using an enzyme immunoassay (EIA).

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

Objective: To assess the effect of the compound on the production of inflammatory mediators in a cellular context.

-

Methodology:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with varying concentrations of 2-(1-Phenylcyclobutyl)acetic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours.

-

For NO determination, measure the accumulation of nitrite in the culture supernatant using the Griess reagent[8].

-

For PGE₂ determination, quantify the amount of PGE₂ in the supernatant using an ELISA kit[8].

-

A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.

-

| Assay | Endpoint | Significance |

| COX-1/COX-2 Inhibition | IC₅₀ (µM) | Direct measure of enzyme inhibition and selectivity. |

| NO Production in RAW 264.7 | IC₅₀ (µM) | Assessment of anti-inflammatory effect on iNOS pathway. |

| PGE₂ Release in RAW 264.7 | IC₅₀ (µM) | Cellular confirmation of COX pathway inhibition. |

| MTT Assay | CC₅₀ (µM) | Determination of the compound's cytotoxicity. |

Potential Therapeutic Applications and Future Directions

Should 2-(1-Phenylcyclobutyl)acetic acid demonstrate significant anti-inflammatory and analgesic properties with a favorable safety profile (i.e., low ulcerogenic potential), it could be a candidate for the treatment of a range of inflammatory conditions, including:

-

Rheumatoid arthritis

-

Osteoarthritis

-

Acute pain and inflammation

Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological studies to fully assess its drug-like properties.

Conclusion

While direct experimental data on 2-(1-Phenylcyclobutyl)acetic acid is currently lacking, a strong scientific rationale exists to investigate this molecule as a novel anti-inflammatory agent. Its structural similarity to known COX inhibitors, combined with the precedence of anti-inflammatory activity in related cycloalkyl phenylacetic acids, makes it a compelling target for further research. The experimental framework outlined in this guide provides a clear path forward for elucidating the biological activity and therapeutic potential of this unexplored compound.

References

-

Atkinson, D. C., & Leach, C. A. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 19(6), 804–809. [Link]

-

AA Blocks. 2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid. [Link]

-

Smythies, J. R. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of medicinal chemistry, 17(10), 1100–1111. [Link]

-

Atkinson, D. C., & Leach, C. A. (1978). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of medicinal chemistry, 21(1), 101–105. [Link]

-

Gupta, R. C., & Srimal, R. C. (1981). Further studies on anti-inflammatory activity of two potent indan-1-acetic acids. Indian journal of experimental biology, 19(11), 1072–1074. [Link]

-

ResearchGate. Anti-inflammatory activity study of compounds 1 and 2. [Link]

-

GSRS. 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. [Link]

-

Ali, S., Siddiqui, H. L., & Parvez, M. (2011). 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o86. [Link]

-

van de Witte, S. V., & van der Heijden, F. M. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1188–1200. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

-

ResearchGate. Two N-Phenyl-Carbamic Acid Methyl Esters from Spatholobus littoralis and their Cytotoxic Effect Against Breast Cancer Using In Vitro and In Silico Methods. [Link]

-

MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]

-

Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627–3636. [Link]

-

Terada, A., Naruto, S., Wachi, K., Tanaka, S., Iizuka, Y., & Misaka, E. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of medicinal chemistry, 27(2), 212–216. [Link]

-

eScholarship.org. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. [Link]

-

Hajiani, M., Fassihi, A., & Saghaei, L. (2021). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. Molecular biology reports, 48(12), 7957–7967. [Link]

-

Pinard, E., Alanine, A., & Alberati-Giani, D. (2008). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 18(18), 5064–5068. [Link]

-

Sharma, N., Tiekink, E. R., & Ng, S. W. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. IUCrData, 8(11), x230913. [Link]

-

PubChem. Phenylacetic Acid. [Link]

Sources

- 1. 7306-17-4|2-(1-Phenylcyclobutyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(1-Phenylcyclobutyl)acetic acid | 7306-17-4 [amp.chemicalbook.com]

- 3. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(1-Phenylcyclobutyl)acetic Acid: A Roadmap for Research and Drug Development

Abstract

2-(1-Phenylcyclobutyl)acetic acid is a unique small molecule with a structure suggestive of diverse pharmacological potential. To date, its specific mechanism of action remains unelucidated, presenting both a challenge and a significant opportunity for novel therapeutic development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the core biological activities of this compound. By leveraging structure-activity relationships with known pharmacologically active molecules, we propose several putative mechanisms of action and outline detailed experimental protocols to systematically test these hypotheses. This document is intended to serve as a foundational roadmap for unlocking the therapeutic promise of 2-(1-Phenylcyclobutyl)acetic acid.

Introduction: Unveiling the Potential of a Novel Chemical Entity

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that can modulate biological pathways with high specificity and efficacy. 2-(1-Phenylcyclobutyl)acetic acid, with its distinct phenyl, cyclobutyl, and acetic acid moieties, represents such a scaffold. While commercially available for research purposes, a review of the current scientific literature reveals a conspicuous absence of studies detailing its biological effects and mechanism of action[1][2].

The structural components of 2-(1-Phenylcyclobutyl)acetic acid offer intriguing clues to its potential pharmacological profile. The phenylacetic acid backbone is a common feature in various biologically active compounds, including those with anti-inflammatory, antimicrobial, and even anticancer properties[3][4][5]. The presence of a cyclobutyl ring introduces a degree of conformational rigidity and lipophilicity that can significantly influence receptor binding and membrane permeability.

This guide will deconstruct the structure of 2-(1-Phenylcyclobutyl)acetic acid to propose several testable hypotheses regarding its mechanism of action. We will then provide detailed, field-proven experimental workflows to rigorously evaluate these hypotheses, enabling researchers to systematically explore the compound's therapeutic potential.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Given the lack of direct evidence, we will formulate our investigative strategy around several plausible, hypothesis-driven mechanisms of action. These are based on the known activities of structurally related compounds.

Hypothesis 1: Modulation of Voltage-Gated Calcium Channels

Rationale: The structural similarity of the cyclobutyl ring to the cyclohexyl ring found in gabapentin, a well-established anticonvulsant, suggests a potential interaction with neuronal ion channels[6]. Gabapentin is known to bind to the α2δ subunit of voltage-gated calcium channels, modulating their activity and reducing neurotransmitter release.

Proposed Signaling Pathway:

Caption: Proposed pathway for 2-(1-Phenylcyclobutyl)acetic acid modulating neuronal excitability via voltage-gated calcium channels.

Hypothesis 2: Inhibition of the Glycine Transporter 1 (GlyT-1)

Rationale: Phenylacetic acid derivatives have been identified as inhibitors of the glycine transporter 1 (GlyT-1), which is involved in regulating glycine levels in the synaptic cleft. Inhibition of GlyT-1 can enhance N-methyl-D-aspartate (NMDA) receptor function, a strategy explored for treating schizophrenia[7].

Proposed Signaling Pathway:

Caption: Hypothesized mechanism of 2-(1-Phenylcyclobutyl)acetic acid as a GlyT-1 inhibitor, leading to enhanced NMDA receptor function.

Hypothesis 3: Targeting the EGFR/PI3K/AKT/mTOR Signaling Cascade

Rationale: Certain acetic acid derivatives have demonstrated the ability to interfere with critical cell signaling pathways involved in cancer progression, such as the EGFR/PI3K/AKT/mTOR cascade[8]. The phenyl group in 2-(1-Phenylcyclobutyl)acetic acid could facilitate interactions with the ATP-binding pocket of kinases within this pathway.

Proposed Signaling Pathway:

Caption: Postulated inhibitory effect of 2-(1-Phenylcyclobutyl)acetic acid on the EGFR/PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols provide a robust framework for this investigation.

Initial Cytotoxicity and Phenotypic Screening

Objective: To determine the general cytotoxic profile of 2-(1-Phenylcyclobutyl)acetic acid and identify any observable phenotypic changes in relevant cell lines.

Methodology:

-

Cell Line Selection:

-

Neuronal cell lines (e.g., SH-SY5Y, PC-12) for neuroactivity screening.

-

Cancer cell lines representing different tissues (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) for anti-proliferative screening.

-

Normal human cell lines (e.g., human dermal fibroblasts) to assess general cytotoxicity.

-

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay:

-

Plate cells at an appropriate density in 96-well plates.

-

After 24 hours, treat cells with a serial dilution of 2-(1-Phenylcyclobutyl)acetic acid (e.g., 0.1 µM to 100 µM).

-

Incubate for 24, 48, and 72 hours.

-

Perform the viability assay according to the manufacturer's protocol.

-

Calculate IC50 values.

-

Data Presentation:

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| SH-SY5Y | TBD | TBD | TBD |

| MDA-MB-231 | TBD | TBD | TBD |

| A549 | TBD | TBD | TBD |

| HDF | TBD | TBD | TBD |

Target-Based Assays

Objective: To directly assess the interaction of 2-(1-Phenylcyclobutyl)acetic acid with the hypothesized molecular targets.

Experimental Workflow Diagram:

Caption: Workflow for conducting target-based assays to validate hypothesized mechanisms.

Detailed Protocols:

-

Radioligand Binding Assay for Voltage-Gated Calcium Channels:

-

Prepare cell membranes from a cell line overexpressing the α2δ subunit of voltage-gated calcium channels.

-

Incubate the membranes with a known radioligand (e.g., [³H]-gabapentin) and varying concentrations of 2-(1-Phenylcyclobutyl)acetic acid.

-

Separate bound from unbound radioligand by rapid filtration.

-

Quantify radioactivity using a scintillation counter.

-

Determine the inhibition constant (Ki) of 2-(1-Phenylcyclobutyl)acetic acid.

-

-

Glycine Uptake Assay for GlyT-1:

-

Use a cell line stably expressing GlyT-1.

-

Pre-incubate the cells with varying concentrations of 2-(1-Phenylcyclobutyl)acetic acid.

-

Add [³H]-glycine and incubate for a short period to allow for uptake.

-

Wash the cells to remove extracellular [³H]-glycine.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC50 for the inhibition of glycine uptake.

-

-

Kinase Activity Assays (EGFR, PI3K, AKT, mTOR):

-

Utilize commercially available in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase with its specific substrate, ATP, and varying concentrations of 2-(1-Phenylcyclobutyl)acetic acid.

-

Measure the amount of ADP produced, which is proportional to kinase activity.

-

Determine the IC50 for each kinase.

-

Data Presentation:

| Target | Assay Type | Endpoint | Value (IC50/Ki) |

| VGCC (α2δ) | Radioligand Binding | Ki | TBD |

| GlyT-1 | Glycine Uptake | IC50 | TBD |

| EGFR | Kinase Activity | IC50 | TBD |

| PI3K | Kinase Activity | IC50 | TBD |

| AKT | Kinase Activity | IC50 | TBD |

| mTOR | Kinase Activity | IC50 | TBD |

Conclusion and Future Directions

This technical guide provides a foundational strategy for elucidating the mechanism of action of 2-(1-Phenylcyclobutyl)acetic acid. By systematically pursuing the outlined hypotheses and experimental protocols, researchers can generate the critical data needed to understand its biological activity. The results of these studies will be instrumental in determining the most promising therapeutic avenues for this novel chemical entity, paving the way for further preclinical and clinical development. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the full potential of 2-(1-Phenylcyclobutyl)acetic acid.

References

-

MySkinRecipes. 2-(1-Hydroxycyclobutyl)acetic acid. Available from: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

-

Organic chemistry practical course. Synthesis of Phenyl acetate. Available from: [Link]

-

National Center for Biotechnology Information. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. Available from: [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

-

Global Substance Registration System. 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. Available from: [Link]

-

MySkinRecipes. 2-(1-Hydroxycyclobutyl)acetic acid. Available from: [Link]

-

PubMed. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Available from: [Link]

-

MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

-

International Journal of Research and Review in Pharmacy and Applied Sciences. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. acetic acid. Available from: [Link]

-

PubChem. 2-(1-Methylcyclohexyl)acetic acid. Available from: [Link]

-

Wikipedia. Phenylacetic acid. Available from: [Link]

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

-

The Good Scents Company. cyclohexyl acetic acid. Available from: [Link]

Sources

- 1. 7306-17-4|2-(1-Phenylcyclobutyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(1-Phenylcyclobutyl)acetic acid | 7306-17-4 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. jetir.org [jetir.org]

- 6. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(1-Phenylcyclobutyl)acetic acid: Synthesis and Pharmacological Potential

This guide provides a comprehensive technical overview of 2-(1-Phenylcyclobutyl)acetic acid, a molecule of interest within the broader class of phenylacetic acid derivatives. Due to the limited specific historical and developmental data available for this particular compound, this document leverages established principles of organic synthesis and pharmacological science to present a robust theoretical framework. We will explore a plausible synthetic pathway, drawing parallels with known reactions for structurally similar molecules, and discuss its potential therapeutic applications based on the well-documented activities of related cycloalkyl and phenylacetic acid analogs.

Introduction: The Significance of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] This class of compounds has been extensively studied and has given rise to numerous therapeutic agents. A prime example is Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylacetic acid family.[2] The therapeutic effects of these derivatives often stem from their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The incorporation of various substituents on the phenyl ring or the acetic acid side chain allows for the fine-tuning of their pharmacological profiles, influencing their potency, selectivity, and duration of action. The introduction of a cyclobutyl moiety, as seen in 2-(1-Phenylcyclobutyl)acetic acid, presents an intriguing structural variation with the potential for unique pharmacological properties.

Proposed Synthesis of 2-(1-Phenylcyclobutyl)acetic acid

While specific literature detailing the discovery and synthesis of 2-(1-Phenylcyclobutyl)acetic acid is scarce, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions. The following two-step pathway outlines a practical approach to its preparation, starting from commercially available materials.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The initial step involves the formation of a key intermediate, 1-phenylcyclobutanecarbonitrile. This can be achieved through a nucleophilic substitution reaction between bromobenzene and cyclobutanecarbonitrile.

Experimental Protocol:

-

To a solution of sodium amide in anhydrous liquid ammonia, add cyclobutanecarbonitrile dropwise at -33°C.

-

Stir the resulting mixture for one hour to ensure the complete formation of the cyclobutylcarbonitrile anion.

-

Slowly add bromobenzene to the reaction mixture.

-

Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylcyclobutanecarbonitrile.

-

Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of a strong base like sodium amide is crucial for the deprotonation of the α-carbon of cyclobutanecarbonitrile, forming a potent nucleophile. Liquid ammonia serves as an excellent solvent for this reaction due to its low boiling point and ability to dissolve alkali metals and their amides. The subsequent nucleophilic attack on bromobenzene, while feasible, might require optimization of reaction conditions (e.g., temperature, reaction time, or the use of a catalyst) to achieve a good yield.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to 2-(1-Phenylcyclobutyl)acetic acid

The final step is the hydrolysis of the nitrile group in 1-phenylcyclobutanecarbonitrile to a carboxylic acid. This transformation can be effectively carried out under acidic or basic conditions.[4][5][6][7]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reflux a mixture of 1-phenylcyclobutanecarbonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[5]

-

Continue heating until the reaction is complete, as indicated by the disappearance of the starting material (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

The solid carboxylic acid product should precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid.

-

Recrystallize the crude 2-(1-Phenylcyclobutyl)acetic acid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[6] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[4] Refluxing provides the necessary energy to overcome the activation barrier for both stages of the hydrolysis.

Alternative Homologation Approach: Arndt-Eistert Synthesis

An alternative strategy for the synthesis of 2-(1-Phenylcyclobutyl)acetic acid involves the Arndt-Eistert homologation of 1-phenylcyclobutanecarboxylic acid.[8][9][10][11][12] This method would add a methylene (-CH2-) group to the carboxylic acid, effectively converting it to the desired acetic acid derivative.

Workflow for Arndt-Eistert Synthesis:

-

Acid Chloride Formation: Convert 1-phenylcyclobutanecarboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13]

-

Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) to form a diazoketone intermediate.

-

Wolff Rearrangement: In the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water), the diazoketone undergoes a Wolff rearrangement to form a ketene.

-

Carboxylic Acid Formation: The ketene is then trapped by water to yield the final product, 2-(1-Phenylcyclobutyl)acetic acid.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 2-(1-Phenylcyclobutyl)acetic acid.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(1-Phenylcyclobutyl)acetic acid is presented in the table below.

| Property | Value |

| CAS Number | 7306-17-4 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 75-76 °C |

| Boiling Point | 343.7±11.0 °C (Predicted) |

| Density | 1.147±0.06 g/cm³ (Predicted) |

Potential Pharmacological Profile and Therapeutic Applications

Given the structural similarities to known NSAIDs, it is highly probable that 2-(1-Phenylcyclobutyl)acetic acid exhibits anti-inflammatory properties. The mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][14][15]

Mechanism of Action (Hypothesized):

2-(1-Phenylcyclobutyl)acetic acid likely acts as a non-selective or selective inhibitor of COX-1 and COX-2. The phenylacetic acid moiety would be crucial for binding to the active site of the COX enzymes. The cyclobutyl group, being a bulky, lipophilic substituent, could influence the compound's binding affinity and selectivity for the different COX isoforms.

Potential Therapeutic Uses:

Based on its presumed anti-inflammatory activity, 2-(1-Phenylcyclobutyl)acetic acid could be investigated for the treatment of a range of inflammatory conditions, including:

-

Rheumatoid arthritis

-

Osteoarthritis

-

Pain management (analgesic)

-

Fever reduction (antipyretic)

Further research would be necessary to determine its precise pharmacological profile, including its potency, selectivity, pharmacokinetic properties, and safety profile.

Diagram of Hypothesized Anti-Inflammatory Pathway:

Caption: Hypothesized inhibition of the COX pathway by 2-(1-Phenylcyclobutyl)acetic acid.

Conclusion

While the documented history of 2-(1-Phenylcyclobutyl)acetic acid is not extensive, its chemical structure places it firmly within a class of compounds with significant therapeutic importance. The proposed synthetic pathway offers a viable method for its preparation, and its structural analogy to existing NSAIDs strongly suggests a potential role as an anti-inflammatory agent. This technical guide provides a foundational understanding of this molecule and aims to stimulate further research into its synthesis, characterization, and pharmacological evaluation to unlock its full therapeutic potential.

References

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. [Link]

-

Slideshare. (n.d.). Arndt-eistert homologation. [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

-

YouTube. (2019, November 17). Arndt-Eistert Homologation. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

- Google Patents. (n.d.). Process for preparing 1-hydroxycyclohexyl phenylketone.

-

PubMed. (n.d.). Cyclopiazonic Acid, an Inhibitor of Ca(2+)-ATPase in Sarcoplasmic Reticulum, Increases Excitability in Ileal Smooth Muscle. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

-

PubMed Central. (n.d.). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. [Link]

-

Organic Syntheses. (n.d.). α-PHENYL-α-ETHYLBUTYRONITRILE. [Link]

-

YouTube. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

PubMed. (n.d.). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

- Google Patents. (n.d.).

-

PubMed. (n.d.). The clinical pharmacology of cyclooxygenase-2-selective and dual inhibitors. [Link]

-

ScienceDirect. (2025, July 31). Phenylacetic acid derivative: Significance and symbolism. [Link]

-

MDPI. (2023, September 22). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. [Link]

-

YouTube. (2025, March 31). Arachidonic Acid Metabolites: Prostaglandins | Pharmacology. [Link]

-

Wikipedia. (n.d.). Analgesic. [Link]

-

PubChem. (n.d.). Phenylacetic Acid. [Link]

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arndt-eistert homologation | PPTX [slideshare.net]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 13. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic Unveiling of 2-(1-Phenylcyclobutyl)acetic acid: A Technical Guide

Introduction: The Structural Significance of 2-(1-Phenylcyclobutyl)acetic acid

2-(1-Phenylcyclobutyl)acetic acid is a fascinating molecule that presents a unique combination of structural features: a rigid cyclobutyl ring, a sterically demanding quaternary carbon center, a phenyl group, and a carboxylic acid moiety. This intricate architecture makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(1-Phenylcyclobutyl)acetic acid. Beyond a mere presentation of data, this guide, from the perspective of a seasoned application scientist, delves into the rationale behind experimental choices and the interpretation of spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework